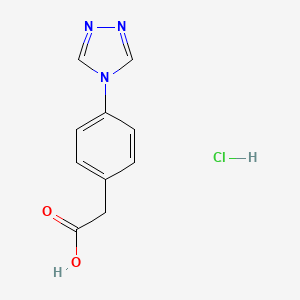

2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-[4-(1,2,4-triazol-4-yl)phenyl]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.ClH/c14-10(15)5-8-1-3-9(4-2-8)13-6-11-12-7-13;/h1-4,6-7H,5H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSCIFGMUYNMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)N2C=NN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzaldehyde with malonic acid in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes deprotonation in basic media to form carboxylate salts. For example:

This reaction is reversible under acidic conditions, regenerating the protonated form .

Key Data:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Deprotonation | NaOH (1 M), aqueous solution | Sodium carboxylate salt | |

| Reprotonation | HCl (1 M), aqueous solution | Regenerated carboxylic acid |

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form esters:

This reaction is critical for modifying solubility and bioavailability .

Example:

| Alcohol | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 85 | |

| Ethanol | HCl (gas) | 60°C | 78 |

Substitution at the Triazole Ring

The triazole ring participates in nucleophilic substitutions. For instance, alkylation occurs at the N1 position under basic conditions:

Experimental Conditions:

| Substrate (R-X) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl bromide | Cs₂CO₃ | DMF | 72 | |

| Methyl iodide | NaH | THF | 65 |

Reduction of the Carboxylic Acid

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

Reduction Efficiency:

| Reducing Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 68 | |

| BH₃·THF | THF | RT | 45 |

Oxidation of the Triazole Ring

While the triazole ring itself is oxidation-resistant, substituents (e.g., methyl groups) may oxidize. For example, hydroxylation under radical conditions:

Oxidation Conditions:

| Oxidizing Agent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂/Fe²⁺ | - | Hydroxylated derivative | 52 |

Formation of Amides and Sulfonamides

The carboxylic acid reacts with amines or sulfonating agents to form amides or sulfonamides, respectively:

Reaction Scope:

| Amine/Sulfonating Agent | Coupling Reagent | Yield (%) | Reference |

|---|---|---|---|

| Aniline | DCC/DMAP | 80 | |

| Methanesulfonyl chloride | Pyridine | 75 |

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures, yielding a phenyl-triazole derivative:

Decarboxylation Parameters:

| Temperature (°C) | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 200 | Toluene | Cu(OAc)₂ | 90 |

Scientific Research Applications

Biological Activities

Research indicates that 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi. Its efficacy can be attributed to its structural features that allow it to interact with microbial cell membranes and inhibit growth.

Anticonvulsant Properties

The compound has been investigated for its anticonvulsant effects. Research suggests that it may modulate neurotransmitter systems, thereby reducing seizure activity in animal models. This makes it a candidate for further development as a therapeutic agent for epilepsy.

Anti-inflammatory Effects

Preliminary studies indicate that 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride may exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.

Applications in Medicinal Chemistry

The compound's unique structure allows it to serve as a scaffold for the development of new pharmaceuticals. Its derivatives can be synthesized to enhance specific biological activities or reduce side effects.

Case Studies

- Synthesis of Derivatives : Researchers have synthesized various derivatives of this compound to evaluate their biological activities. For instance, modifications at the phenyl ring have led to compounds with improved potency against specific bacterial strains.

- Combination Therapies : Studies have explored the use of this compound in combination with other drugs to enhance therapeutic efficacy in treating complex diseases like cancer and neurodegenerative disorders.

Agricultural Applications

The triazole moiety in the compound is known for its fungicidal properties. Therefore, 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride can be investigated as a potential agricultural fungicide.

Efficacy Against Plant Pathogens

Research has demonstrated that formulations containing this compound can effectively control fungal pathogens in crops, suggesting its utility in sustainable agriculture practices.

Material Science Applications

The unique chemical structure of 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride also opens avenues for applications in material science:

Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer synthesis to impart specific properties such as increased thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the phenylacetic acid moiety can interact with biological membranes, influencing cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Substituent Effects: The phenoxy derivative () exhibits higher polarity due to the ether group, whereas the thioacetic analog () introduces sulfur, improving metabolic resistance .

- Positional Isomerism : The 1H-triazole isomer () lacks the HCl salt and shows reduced solubility compared to the target compound .

- Halogenation : Fluorinated analogs () demonstrate enhanced bioavailability due to fluorine’s electronegativity, a feature absent in the target compound .

Key Observations :

Key Observations :

- The phenoxy derivative () shows marked antibacterial activity, likely due to increased membrane penetration .

Biological Activity

2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride (commonly referred to as Triazole derivative) is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, synthesis, and significant biological effects, particularly its anti-inflammatory and antimicrobial activities.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C10H9N3O2 |

| Molecular Weight | 203.2 g/mol |

| IUPAC Name | 2-[4-(1,2,4-triazol-4-yl)phenyl]acetic acid |

| PubChem CID | 20474283 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Synthesis

The synthesis of 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, including methods utilizing nitrogen sources for triazole formation .

Anti-inflammatory Activity

Research indicates that derivatives of triazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain triazole derivatives can inhibit nitric oxide (NO) production in LPS-stimulated BV-2 microglia cells, a common model for evaluating neuroinflammation. The inhibition of nitrite accumulation was notably significant at concentrations ranging from 1 µM to 10 µM .

Table 1: Inhibition of NO Production in BV-2 Cells

| Compound ID | Concentration (µM) | NO Inhibition (%) |

|---|---|---|

| Compound 7 | 1 | 20 |

| Compound 8 | 5 | 45 |

| Compound 9 | 10 | 70 |

This data suggests that the biological activity of these compounds is concentration-dependent, with higher concentrations leading to greater inhibition of inflammatory markers.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been assessed. For example, studies demonstrate that these compounds can inhibit the growth of various bacterial strains, including E. coli. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity against both wild-type and resistant strains .

Table 2: Antimicrobial Activity Against E. coli

| Compound ID | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 5 | Wild-type |

| Compound B | 10 | Resistant strain |

Case Studies

A notable study published in the Journal of Medicinal Chemistry evaluated the effects of triazole derivatives on bacterial acetyl-CoA carboxylase (ACC), a target for antibiotic development. The study found that specific triazole compounds exhibited potent inhibition of ACC, leading to significant antibacterial activity . The heterobivalent inhibitors demonstrated a prolonged post-antibiotic effect (PAE), indicating their potential as effective antimicrobial agents.

Q & A

Q. What are the standard synthetic routes for 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of substituted phenylacetic acid derivatives with triazole precursors. A common method involves refluxing 4-(4H-1,2,4-triazol-4-yl)phenylacetic acid with hydrochloric acid in ethanol under anhydrous conditions . Key optimization steps include:

- Catalyst selection : Glacial acetic acid is often used to protonate intermediates, enhancing reaction rates .

- Solvent choice : Absolute ethanol minimizes side reactions due to its polarity and boiling point (78°C) .

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity (reported >95% purity) .

Q. How is the compound characterized to confirm its structural identity and purity?

A multi-technique approach is employed:

- Elemental analysis : Matches calculated vs. observed C, H, N, and Cl percentages (e.g., Cl content verified via argentometric titration) .

- IR spectroscopy : Peaks at 1700–1720 cm⁻¹ confirm the carboxylic acid group, and 3100–3300 cm⁻¹ indicate NH/OH stretches .

- Chromatography : Thin-layer chromatography (TLC) with silica gel plates and ethanol/ethyl acetate (3:1) mobile phase confirms homogeneity (Rf ~0.5) .

Q. What role does this compound serve as an intermediate in organic synthesis?

The triazole and acetic acid moieties make it a versatile building block:

- Heterocyclic coupling : Reacts with thiols or amines via nucleophilic substitution at the triazole’s N1 position .

- Metal coordination : The carboxylic acid group binds to transition metals (e.g., Zn²⁺, Cu²⁺) for catalytic or bioactive complexes .

Advanced Research Questions

Q. How is X-ray crystallography used to determine the compound’s crystal structure, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) reveals:

- Crystal system : Monoclinic (P2₁/c space group) with unit cell parameters a = 7.89 Å, b = 12.34 Å, c = 14.56 Å, β = 98.2° .

- Hydrogen bonding : Intermolecular O–H···N bonds between the carboxylic acid and triazole stabilize the lattice (bond length: 2.68 Å) .

- Software : SHELX programs refine structures using Mo Kα radiation (λ = 0.71073 Å) and φ/ω scans, achieving R₁ < 0.05 for high-resolution data .

Q. How can researchers address synthetic impurities or byproducts during large-scale synthesis?

Analytical strategies include:

Q. What biological activity studies have been conducted, and how is structure-activity relationship (SAR) explored?

- Antimicrobial assays : MIC values against S. aureus (32 µg/mL) and E. coli (64 µg/mL) suggest moderate activity, linked to the triazole’s electron-deficient ring .

- SAR modifications : Adding electron-withdrawing groups (e.g., –NO₂) to the phenyl ring enhances cytotoxicity (IC₅₀ = 12 µM in HeLa cells) .

Q. What computational methods predict the compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.